1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one
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Overview
Description
1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting an appropriate hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2Cl) in the presence of a radical initiator.
Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Phenoxyethanone Moiety Addition: The phenoxyethanone moiety can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate alkyl halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also provide eco-friendly and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, H2O2
Reducing Agents: NaBH4, LiAlH4
Radical Initiators: AIBN (azobisisobutyronitrile), benzoyl peroxide
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol: Similar in structure but lacks the phenoxyethanone moiety.
2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol: Another related compound with a different substitution pattern on the pyrazole ring.
Properties
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-2-10-8-13(21,14(15,16)17)19(18-10)12(20)9-22-11-6-4-3-5-7-11/h3-7,21H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKVSZHTPWJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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